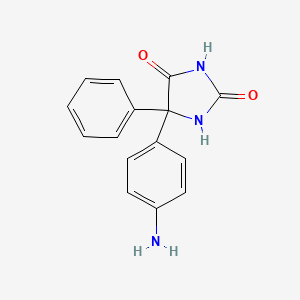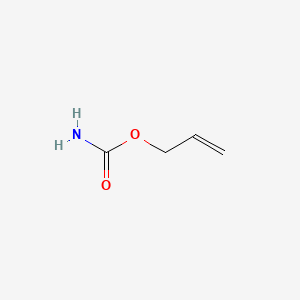
Allylcarbaminsäureallylester
Übersicht
Beschreibung
Synthesis Analysis
Palladium-catalyzed reactions are effective for synthesizing beta-amino-alpha-allylated products from allyl carbamates and activated olefins, as demonstrated by Patil, Huo, and Yamamoto (2006). This method is notable for its high yields and diastereoselectivities, particularly in creating beta-amino alpha-allyl ketones with two contiguous stereocenters (Patil, Huo, & Yamamoto, 2006).
Donohoe et al. (2001) described the synthesis and aminohydroxylation of acyclic allylic carbamates, proposing a mechanism involving an O=Os=NR linkage for high regioselectivity. The structure of a product was confirmed using X-ray crystallography (Donohoe, Johnson, Helliwell, & Keenan, 2001).
Zhang, Zhao, and Zheng (2014) developed an enantioselective domino reaction between CO2, amines, and linear allyl chlorides using iridium catalysis. This method produces branched allyl carbamates with excellent regioselectivity and enantioselectivity (Zhang, Zhao, & Zheng, 2014).
Wissenschaftliche Forschungsanwendungen
Synthese enantiomerenangereicherter Verbindungen
Allylcarbaminsäureallylester wird zur Synthese von γ-Amino-α,β-ungesättigten Estern durch eine palladiumkatalysierte decarboxylative Umlagerung verwendet . Dieser Prozess ist bedeutsam für die Herstellung von Verbindungen mit hoher enantiomerer Reinheit, die wertvoll für die Herstellung von Arzneimitteln sind, die eine spezifische Stereochemie für ihre Wirksamkeit benötigen.
Enzymatische Synthese in wässrigen Medien
Die Verbindung spielt eine Rolle bei der enzymatischen Synthese von Carbamaten in Wasser unter Verwendung von Esterasen aus Pyrobaculum calidifontis VA1 . Diese Methode ist umweltfreundlich und effizient und liefert bis zu 99% des gewünschten Produkts, was für industrielle Anwendungen entscheidend ist, bei denen die Abfallminimierung Priorität hat.
Krebsforschung
In der Krebsforschung wurde this compound auf seine Auswirkungen auf Schwesterchromatidaustausch (SCE) in Zellen untersucht . Das Verständnis des SCE kann Einblicke in das mutagene Potenzial von Verbindungen und ihre möglichen karzinogenen Risiken liefern.
Medizinische Chemie
Derivate des Allylcarbaminsäureallylesters werden als Inhibitoren in der Wirkstoffentwicklung untersucht, insbesondere für Enzyme wie Fettsäureamidhydrolase (FAAH) . Diese Inhibitoren können möglicherweise zur Behandlung verschiedener Erkrankungen, einschließlich Schmerzen und Entzündungen, durch Modulation der Endocannabinoid-Aktivität eingesetzt werden.
Chirale Bausteine
Die Verbindung wird zur Herstellung von β,γ-Diaminosäure-abgeleiteten Imidazolidin-2-onen , verwendet, die als chirale Bausteine dienen. Diese sind essentiell für die Synthese komplexer Moleküle mit mehreren chiralen Zentren, die oft in fortschrittlichen Arzneimitteln benötigt werden.
Schutz von Aminen
This compound ist am Schutz von Aminen beteiligt und bildet Benzyloxycarbonyl (Cbz)- oder Allyloxycarbonyl (Alloc)-geschützte Produkte . Diese Schutzgruppen sind in mehrstufigen organischen Synthesen von entscheidender Bedeutung, da sie unerwünschte Reaktionen verhindern und die Reinigung von Zwischenprodukten erleichtern.
Wirkmechanismus
Target of Action
Allyl carbamate primarily targets amines in the process of peptide synthesis . It serves as a protecting group for amines, which are essential for the synthesis of peptides . The role of amines in peptide synthesis is crucial as they participate in the formation of amide bonds that join together two amino acids .
Mode of Action
The interaction of Allyl carbamate with its targets involves the modulation of inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality of Allyl carbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction results in changes in the structure and function of the target amines, thereby influencing the process of peptide synthesis .
Biochemical Pathways
Allyl carbamate affects the biochemical pathways related to the synthesis of peptides. It plays a role in the formation of amide bonds that join together two amino acids, a crucial step in peptide synthesis . Furthermore, it has been suggested that Allyl carbamate may interfere with signal transduction pathways altering the status and/or functionality of the immune system .
Pharmacokinetics
It is known that the compound can be absorbed and distributed in the body to interact with its targets . The metabolism and excretion of Allyl carbamate are likely to be influenced by various factors, including the chemical structure of the compound and the physiological conditions of the body .
Result of Action
The action of Allyl carbamate results in the protection of amines during peptide synthesis . . This contributes to the successful formation of peptides, which are essential components of proteins and play vital roles in various biological functions.
Action Environment
The action, efficacy, and stability of Allyl carbamate can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the interaction of Allyl carbamate with its targets . Additionally, physical conditions such as temperature and pH can also influence the stability and action of Allyl carbamate .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
prop-2-enyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAZRFBJBEVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051856 | |
| Record name | Allyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 21-22 deg C; [MSDSonline] | |
| Record name | Allylurethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2114-11-6 | |
| Record name | 2-Propen-1-yl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMP2J1YJ2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLYLURETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of allyl carbamate is C4H7NO2, and its molecular weight is 101.10 g/mol.
A: Allyl carbamate serves as a versatile substrate in palladium-catalyzed reactions. It can undergo decarboxylative aza-Michael addition-allylation reactions with activated olefins to yield β-amino-α-allylated products. []
A: Allyl carbamate derivatives have been successfully employed in the enantioselective synthesis of chiral homoaldol adducts. For instance, 2-methylcycloalk-1-enyl allyl carbamates, when deprotonated with butyllithium/(-)-sparteine, provide valuable reagents for this purpose. []
A: Research has demonstrated the synthesis of allyl carbamates via a regioselective domino reaction involving CO2 (1 atm), amines, and unsymmetrical allyl chlorides in the presence of a palladium catalyst and K3PO4. []
A: The substitution pattern on the allyl group significantly influences the reactivity of allyl carbamates. For instance, linear allyl chlorides react with CO2 and amines to yield branched allyl carbamates under iridium catalysis, showcasing distinct regioselectivity. []
A: While allyl carbamate itself shows reasonable stability, incorporating it into a polymeric structure can improve its stability and extraction resistance. This has been demonstrated by synthesizing polymeric stabilizers containing allyl carbamate moieties for protecting polypropylene against photooxidation and thermal oxidation. []
A: Various spectroscopic methods, including IR and NMR, are routinely employed for the structural characterization of allyl carbamate derivatives. Additionally, techniques like elemental analysis and TGA are used to assess their composition and thermal stability. []
A: The solubility of allyl carbamate derivatives can vary depending on the substituents present. Research has explored incorporating them into polymeric structures to potentially enhance their solubility in organic solvents for specific applications like polymer stabilization. []
A: Research highlights the potential of organometallic ruthenium complexes, incorporating features inspired by allyl carbamate, for catalyzing bioorthogonal transformations. These complexes efficiently uncage allyl carbamate protected amines in biological environments, paving the way for applications like targeted drug delivery. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




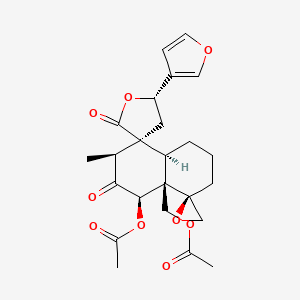


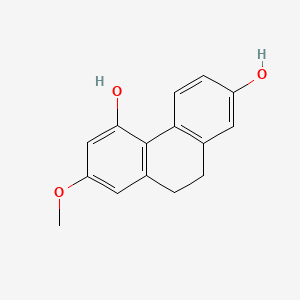
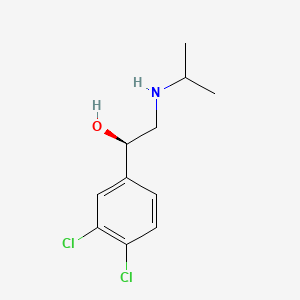
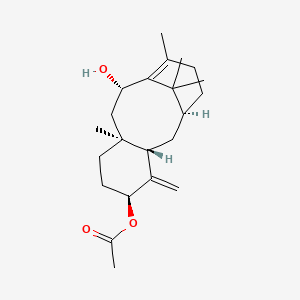
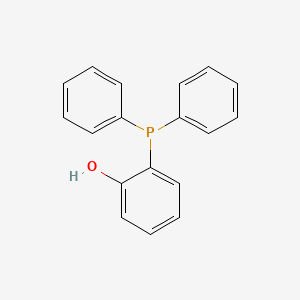
![1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one](/img/structure/B1213604.png)
![5',7'-Dimethylspiro[cyclohexane-1,3'-pyrimido[5,4-c][1,2,5]oxadiazine]-6',8'-dione](/img/structure/B1213605.png)
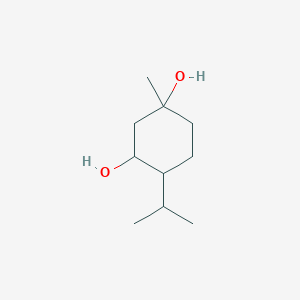

![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)
